molecular formula C3H5Na2O7P B037804 D-(-)-3-Phosphoglyceric acid disodium salt CAS No. 80731-10-8

D-(-)-3-Phosphoglyceric acid disodium salt

Cat. No. B037804
CAS RN: 80731-10-8
M. Wt: 230.02 g/mol
InChI Key: RGCJWQYUZHTJBE-YBBRRFGFSA-L
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Description

Synthesis Analysis

The synthesis of D-(-)-3-Phosphoglyceric acid disodium salt can be achieved through various methods, including biological preparation from yeast and sugar phosphate solutions in the presence of acetaldehyde or another hydrogen acceptor and fluoride. An alternative approach involves the conversion of racemic 2-PGA prepared from Na β-glycerophosphate by muscle extract to D(-)-3-PGA, which is then isolated in pure form due to the low solubility of its Ba salt compared to that of 2-PGA. Total synthesis has also been accomplished from free D-glyceric acid and metaphosphoric acid ester by adapting the method originally devised for the racemic compound (Mandl & Neuberg, 1957).

Molecular Structure Analysis

The molecular structure of D-3-phosphoglycerate dianion in the disodium salt has been elucidated through X-ray analyses, revealing differences in the orientations of the carboxylate and phosphate groups with respect to the carbon backbone. This detailed structural insight helps in understanding the interactions that govern its biological functions (Lis & Jerzykiewicz, 1996).

Chemical Reactions and Properties

D-(-)-3-Phosphoglyceric acid disodium salt participates in various chemical reactions, notably as a substrate in enzymatic reactions within the glycolytic pathway. Its reactivity, particularly with metal ions such as Cu(II) and VO(IV), has been studied to determine the most probable binding modes in complexes formed, indicating its role in metal ion homeostasis and enzyme function (Hollender et al., 2001).

Physical Properties Analysis

The physical properties of D-(-)-3-Phosphoglyceric acid disodium salt, including its solubility, crystalline structure, and interaction with other molecules, are essential for its biological function and its manipulation in laboratory settings. Studies have shown the importance of Na...O interactions and the crystal structure being governed by these interactions, highlighting its solubility and structural stability in various conditions (Lis & Jerzykiewicz, 1996).

Chemical Properties Analysis

The chemical properties of D-(-)-3-Phosphoglyceric acid disodium salt, such as its reactivity with other compounds, its role in chemical reactions within the cell, and its interaction with enzymes, are pivotal for understanding its biological importance. Its ability to form complexes with metal ions and its involvement in enzymatic reactions underline its essential role in metabolic pathways (Hollender et al., 2001).

Scientific Research Applications

  • Synthesis of Organic Compounds : It is used in the synthesis of 7-amino-2,6-anhydro-7-deoxy-l-glycero-l-galacto-heptonic acid, as described in the work by Fuchs and Lehmann (1975) in "Carbohydrate Research" (Fuchs & Lehmann, 1975).

  • High-Performance Liquid Chromatography (HPLC) : Employed as an eluant in HPLC for the separation and detection of divalent and trivalent metal ions, as discussed in a study by Lien, Boerner, and Tarter (1987) in the "Journal of Liquid Chromatography & Related Technologies" (Lien, Boerner, & Tarter, 1987).

  • Immunochemical Studies : Used in immunochemical studies of phospholipids, particularly in the synthesis of cardiolipin and its analogues, as highlighted by Inoue and Nojima (1968) in the "Chemical & Pharmaceutical Bulletin" (Inoue & Nojima, 1968).

  • Polyurethane Ionomers : It is a component in the two-step synthesis of polyurethane ionomers containing phosphate groups, according to research by Kakati and George (1993) in "Polymer" (Kakati & George, 1993).

  • Phospholipid Complexes : This compound forms mononuclear complexes with metal ions, which have been studied for their potential applications, as discussed by Hollender et al. (2001) in the "Journal of Inorganic Biochemistry" (Hollender et al., 2001).

  • Crystal Structure Analysis : Its crystal structure, in both disodium and bis(cyclohexylammonium) salt forms, has been investigated, providing insights into its physical and chemical properties, as documented by Lis and Jerzykiewicz (1996) in "Acta Crystallographica Section C-crystal Structure Communications" (Lis & Jerzykiewicz, 1996).

  • Enzymatic Reactions : The enzyme from human erythrocytes hydrolyzes 2,3-diphosphoglyceric acid to Pi and 3-phosphoglyceric acid (3-PGA), as explored by Harkness and Roth (1969) in "Biochemical and Biophysical Research Communications" (Harkness & Roth, 1969).

Mechanism of Action

Target of Action

D-(-)-3-Phosphoglyceric acid disodium salt, also known as D(-)3-Phosphoglyceric acid disodium salt, is a key intermediate in the glycolytic pathway . Its primary targets are enzymes involved in this metabolic pathway, such as phosphoglycerate kinase and phosphoglycerate mutase . These enzymes play crucial roles in energy production within cells .

Mode of Action

The compound interacts with its targets by serving as a substrate for the aforementioned enzymes. In the glycolytic pathway, D-(-)-3-Phosphoglyceric acid is converted into 2-phosphoglycerate through the action of phosphoglycerate mutase . This biochemical reaction is part of the process by which cells generate energy from glucose .

Biochemical Pathways

D-(-)-3-Phosphoglyceric acid disodium salt is involved in the glycolytic pathway, a central metabolic pathway in virtually all organisms . This pathway is responsible for the breakdown of glucose, providing cells with usable energy in the form of ATP . The downstream effects of this pathway include the production of pyruvate, which can be further metabolized in the citric acid cycle to produce even more ATP .

Pharmacokinetics

It may be metabolized by cells as part of normal metabolic processes, and any excess is likely excreted in the urine .

Result of Action

The action of D-(-)-3-Phosphoglyceric acid disodium salt in the glycolytic pathway results in the production of ATP, the primary energy currency of cells . This supports a wide range of cellular processes, from muscle contraction to signal transduction .

Action Environment

The action of D-(-)-3-Phosphoglyceric acid disodium salt is influenced by various environmental factors. For instance, the pH of the cellular environment can affect the activity of the enzymes it interacts with . Additionally, the presence of other metabolites and cofactors, such as magnesium ions, can also impact its efficacy . Its stability may be affected by factors such as temperature and the presence of other reactive substances .

properties

IUPAC Name

disodium;(2R)-2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O7P.2Na/c4-2(3(5)6)1-10-11(7,8)9;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;/q;2*+1/p-2/t2-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCJWQYUZHTJBE-YBBRRFGFSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Na2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585260
Record name Disodium (2R)-2-hydroxy-3-[(hydroxyphosphinato)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-(-)-3-Phosphoglyceric acid disodium salt

CAS RN

80731-10-8
Record name Disodium (2R)-2-hydroxy-3-[(hydroxyphosphinato)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-(-)-3-Phosphoglyceric acid disodium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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